1-Amino-2-propyl sulfate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2-propyl sulfate can be synthesized through the reaction of 1-amino-2-propanol with sulfuric acid. The reaction typically involves the following steps:
Reaction of 1-amino-2-propanol with sulfuric acid: This step involves mixing 1-amino-2-propanol with concentrated sulfuric acid under controlled temperature conditions to form the sulfate ester.
Purification: The resulting product is then purified through crystallization or distillation to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Continuous mixing of reactants: 1-amino-2-propanol and sulfuric acid are continuously mixed in a reactor.
Temperature control: The reaction temperature is carefully controlled to optimize the yield and purity of the product.
Separation and purification: The product is separated from the reaction mixture and purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
1-Amino-2-propyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert it back to 1-amino-2-propanol.
Substitution: The sulfate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate or hydrogen peroxide.
Reducing agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Halides, hydroxides, or amines.
Major Products Formed:
Sulfonic acids: Formed through oxidation.
1-amino-2-propanol: Formed through reduction.
Various derivatives: Formed through substitution reactions.
Scientific Research Applications
1-Amino-2-propyl sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic applications, including as a drug intermediate.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-amino-2-propyl sulfate involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where the amino group participates in the reaction. Additionally, the sulfate group can undergo hydrolysis, releasing sulfate ions that can participate in various biochemical processes .
Comparison with Similar Compounds
1-Amino-2-propyl sulfate can be compared with other similar compounds, such as:
1-amino-2-propanol: The parent compound, which lacks the sulfate group.
2-amino-2-methyl-1-propanol: A structurally similar compound with a methyl group instead of a sulfate group.
1-amino-3-propanol: Another similar compound with the amino group located at a different position on the propane backbone.
Uniqueness: this compound is unique due to the presence of both an amino group and a sulfate group, which imparts distinct chemical properties and reactivity compared to its analogs .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research Its unique structure and reactivity make it a valuable reagent in organic synthesis, biology, medicine, and industry
Properties
IUPAC Name |
1-aminopropan-2-yl hydrogen sulfate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO4S/c1-3(2-4)8-9(5,6)7/h3H,2,4H2,1H3,(H,5,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJGHFAISHTYGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50275943, DTXSID10862474 | |
Record name | 1-Amino-2-propyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Aminopropan-2-yl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926-25-0, 114080-82-9 | |
Record name | 2-Propanol, 1-amino-, 2-(hydrogen sulfate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propanol, 1-amino-, 2-(hydrogen sulfate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-2-propyl sulfate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161607 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propanol, 1-amino-, 2-(hydrogen sulfate) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Amino-2-propyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Aminopropan-2-yl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ammonio-1-methylethyl sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.941 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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